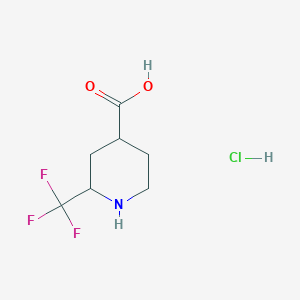

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Descripción

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride (CAS: 2007919-93-7) is a fluorinated piperidine derivative with a molecular weight of 233.62 and a purity of 95.0% . The trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery, particularly in modulating central nervous system (CNS) targets or enzyme inhibition . Its hydrochloride salt form improves solubility for laboratory applications.

Propiedades

IUPAC Name |

2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUATQFDGCXRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

SF₄ reacts with carboxylic acid derivatives or chloro-substituted precursors to yield trifluoromethylated products. For 2-(trifluoromethyl)piperidine-4-carboxylic acid, the process begins with 2-chloro-4-piperidinecarboxylic acid. In a stainless steel autoclave, the precursor is suspended in a mixed solvent system (e.g., chloroform and anhydrous hydrofluoric acid) and treated with SF₄ at 85–95°C for 3–4 hours. The reaction proceeds via nucleophilic displacement, where the chloro group is replaced by a trifluoromethyl moiety.

Key Variables:

- Solvent Composition: Chloroform or dichloromethane paired with hydrofluoric acid enhances SF₄ solubility and reaction homogeneity.

- Temperature: Elevated temperatures (85–95°C) accelerate kinetics but necessitate pressure-resistant equipment.

- Molar Ratios: A 1:2.1–2.7 molar ratio of precursor to SF₄ ensures complete conversion.

Yield and Purity Data

The table below consolidates results from representative SF₄ fluorination experiments:

| Starting Material | Solvent System | SF₄ (mol eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-4-piperidinecarboxylic acid | CHCl₃/HF (3:1) | 2.1 | 85 | 3 | 53.9 | 95.7 |

| 2-Chloro-4-piperidinecarboxylic acid | CH₂Cl₂/HF (1:1) | 2.1 | 95 | 3 | 50.2 | 96.5 |

Data adapted from patent examples demonstrates that chloroform-based systems marginally outperform dichloromethane in yield, likely due to improved SF₄ dispersion.

Hydrochloride Salt Formation

The carboxylic acid intermediate is converted to its hydrochloride salt to enhance solubility and crystallinity. This is achieved by treating the free base with hydrogen chloride (HCl) in ethyl acetate or analogous solvents.

Procedure:

- Dissolve 2-(trifluoromethyl)piperidine-4-carboxylic acid in ethyl acetate.

- Bubble gaseous HCl through the solution until precipitation initiates.

- Isolate the hydrochloride salt via filtration and wash with cold ethyl acetate.

Critical Parameters:

- Stoichiometry: A 1:1 molar ratio of acid to HCl ensures complete protonation.

- Temperature: Maintaining 0–5°C during HCl addition prevents decomposition.

Alternative Synthetic Routes

While SF₄ fluorination dominates industrial-scale synthesis, academic approaches often employ multistep sequences involving:

Boc Protection/Deprotection

- Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups.

- Introduce trifluoromethyl motifs via nucleophilic trifluoromethylation (e.g., Ruppert–Prakash reagent).

- Deprotect under acidic conditions and isolate the hydrochloride salt.

Limitations: Lower yields (40–60%) and increased step count render this method less viable for large-scale production.

Purification and Characterization

Post-synthesis purification involves fractional distillation or silica gel chromatography (e.g., CHCl₃/MeOH 97:3). Characterization relies on:

- Mass Spectrometry (FAB): Molecular ion peaks at m/z 210–230 confirm successful trifluoromethylation.

- ¹H NMR: Distinct signals for piperidine protons (δ 1.08–3.45 ppm) and carboxylic acid groups (δ 10.00 ppm).

Industrial-Scale Considerations

SF₄-based methods are preferred for their brevity (3–4 hours) and scalability. However, handling corrosive reagents (HF, SF₄) mandates specialized infrastructure. Recent advancements focus on:

- Catalytic Fluorination: Transition metal catalysts to reduce SF₄ stoichiometry.

- Continuous Flow Systems: Mitigating safety risks associated with batch reactors.

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group increases lipophilicity, enhancing the bioavailability of the resulting drugs.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.19 µM to 5.13 µM .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial activities. The presence of electron-withdrawing groups like trifluoromethyl enhances efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study highlighted that specific derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as therapeutic agents for resistant infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A notable study examined the effects of various derivatives on MCF-7 cells, revealing that compounds with stronger electron-withdrawing groups exhibited lower IC50 values, indicating higher potency against cancer cells. Flow cytometry analysis confirmed that these compounds effectively arrested cell cycle progression at the G1 phase and triggered apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

Another investigation into antimicrobial properties highlighted that certain derivatives displayed potent inhibitory effects against Escherichia coli and Staphylococcus aureus, supporting their potential use as antibacterial agents in clinical settings .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variants and Properties

The following table summarizes critical differences between the target compound and its analogs:

Analysis of Structural and Functional Differences

Positional Isomerism: 2-CF₃ vs. 3-CF₃

The 3-CF₃ isomer (CAS: 2140326-36-7) shares the same molecular formula and weight as the target compound but differs in substituent position. For example, in receptor-ligand interactions, the 2-position CF₃ group could provide better spatial alignment with hydrophobic pockets compared to the 3-position .

Fluorine vs. Trifluoromethyl Substitution

4-Fluoro-4-piperidinecarboxylic acid HCl (CAS: 1186663-32-0) replaces the -CF₃ group with a smaller fluorine atom.

Heterocyclic Modifications

The pyridyl derivative (CAS: 406476-31-1) introduces a nitrogen-containing aromatic ring. This modification increases molecular weight (274.23 vs. 233.62) and may enhance π-π stacking interactions with protein targets, such as kinases or GPCRs .

Bulky Aromatic Substituents

1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl (CAS: 733797-83-6) incorporates a brominated benzyl group, significantly increasing steric bulk. Such derivatives are often explored in oncology for targeting DNA repair enzymes or proteases, where bulky groups improve selectivity .

Actividad Biológica

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which enhances lipophilicity and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of 2-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is characterized by the presence of a piperidine ring with a carboxylic acid and trifluoromethyl substituents. This configuration contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF3N2O2 |

| Molecular Weight | 232.62 g/mol |

| IUPAC Name | 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride |

| Solubility | Soluble in water and organic solvents |

The biological activity of 2-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity for these targets, potentially leading to modulated biological responses.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on several enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 12.7 |

| A549 (Lung Cancer) | 20.5 |

These findings suggest that the compound may disrupt cellular proliferation and induce apoptosis in cancer cells.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated. It has shown promise as a potential treatment for neurodegenerative diseases by modulating pathways related to dopamine and serotonin receptors.

- Dopaminergic Activity : Exhibits selective inhibition of dopamine D2 receptors, which may have implications for treating conditions like schizophrenia.

- Serotonergic Activity : Modulates serotonin receptor activity, suggesting potential applications in mood disorders.

Study on Anticancer Efficacy

In a preclinical study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of 2-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride against pancreatic ductal adenocarcinoma (PDAC). The compound demonstrated significant antiproliferative activity with an IC50 value of 9.28 µM, indicating its potential as an anticancer agent .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological profile of the compound, assessing its effects on behavioral models of anxiety and depression in rodents. Results indicated that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride?

A1. Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Functionalization of the piperidine ring with a trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

- Step 2 : Carboxylic acid group introduction using oxidation or hydrolysis of ester precursors.

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., dioxane or ethanol).

LCMS and HPLC are critical for intermediate purification and final product validation. For example, LCMS analysis (e.g., m/z 727 [M+H]+) and HPLC retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) confirm purity .

Q. Q2. How is the compound characterized analytically to confirm structural integrity?

A2. Key methods include:

- LCMS : To verify molecular weight (e.g., m/z 785 [M+H]+) and detect impurities .

- HPLC : Retention time consistency under standardized conditions (e.g., MeCN/water mobile phase, YMC-Actus Triart C18 column) .

- NMR : For stereochemical confirmation, particularly to distinguish axial vs. equatorial trifluoromethyl group orientation.

- Elemental Analysis : To validate stoichiometry of the hydrochloride salt .

Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?

A3.

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents .

- Stability : Stable at room temperature in dry environments. Degrades under prolonged exposure to moisture or strong bases, requiring storage at -20°C in sealed containers .

Advanced Research Questions

Q. Q4. How can researchers optimize synthetic yield while minimizing side reactions (e.g., racemization)?

A4. Strategies include:

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition of intermediates .

- Chiral Catalysts : Use enantioselective catalysts (e.g., (R)-1-amino-2-methylpyrrolidine derivatives) to preserve stereochemistry during trifluoromethylation .

- Purification Techniques : Employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive to resolve diastereomers .

Q. Q5. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

A5. The CF₃ group enhances:

- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .

- Lipophilicity : Improves membrane permeability, as evidenced by logP values ~2.5 (calculated via HPLC retention correlation) .

- Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. Q6. What computational methods are used to predict the compound’s interactions with biological targets?

A6.

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., G-protein-coupled receptors) using crystal structures from the PDB .

- QSAR Models : Correlate trifluoromethyl group position with activity data from analogs (e.g., IC₅₀ values for enzyme inhibition) .

- DFT Calculations : Assess electronic effects of the CF₃ group on the carboxylic acid’s pKa (~3.5) .

Q. Q7. How can researchers address discrepancies in biological activity data across studies?

A7. Potential resolutions:

- Batch Variability : Validate purity (>98% by HPLC) and salt stoichiometry (via elemental analysis) to rule out impurities .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and solvent concentration (<1% DMSO) .

- Control Experiments : Use structurally related analogs (e.g., non-fluorinated piperidine derivatives) as negative controls .

Q. Q8. What are the compound’s applications in drug discovery beyond initial lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.